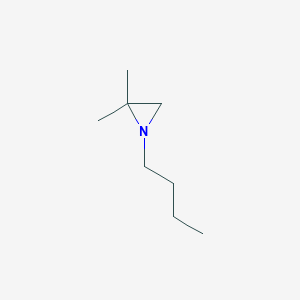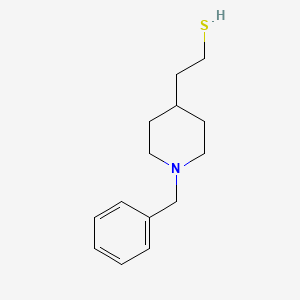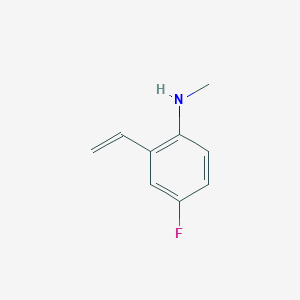
2-Ethenyl-4-fluoro-N-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethenyl-4-fluoro-N-methylaniline is an organic compound that belongs to the class of anilines It is characterized by the presence of an ethenyl group (vinyl group) attached to the benzene ring, along with a fluorine atom and a methylated amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenyl-4-fluoro-N-methylaniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 4-fluoroaniline with an appropriate ethenylating agent under controlled conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Catalysts such as palladium or copper may be employed to enhance the reaction rate and selectivity .
Análisis De Reacciones Químicas
Types of Reactions
2-Ethenyl-4-fluoro-N-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups such as halogens, nitro groups, or sulfonic acids .
Aplicaciones Científicas De Investigación
2-Ethenyl-4-fluoro-N-methylaniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is utilized in the production of dyes, polymers, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Ethenyl-4-fluoro-N-methylaniline involves its interaction with specific molecular targets. The ethenyl group allows for conjugation with other molecules, while the fluorine atom can enhance binding affinity to certain enzymes or receptors. The methylated amine group may participate in hydrogen bonding and other interactions that influence the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-4-methylaniline: Lacks the ethenyl group, making it less reactive in certain chemical reactions.
4-Fluoro-N-methylaniline: Similar structure but without the ethenyl group, affecting its chemical properties and applications.
2-Ethenyl-4-chloro-N-methylaniline: Similar structure with a chlorine atom instead of fluorine, leading to different reactivity and applications.
Uniqueness
2-Ethenyl-4-fluoro-N-methylaniline is unique due to the combination of the ethenyl group, fluorine atom, and methylated amine group. This combination imparts distinct chemical properties, such as increased reactivity and potential for specific interactions with biological targets, making it valuable for various applications .
Propiedades
Número CAS |
210536-19-9 |
|---|---|
Fórmula molecular |
C9H10FN |
Peso molecular |
151.18 g/mol |
Nombre IUPAC |
2-ethenyl-4-fluoro-N-methylaniline |
InChI |
InChI=1S/C9H10FN/c1-3-7-6-8(10)4-5-9(7)11-2/h3-6,11H,1H2,2H3 |
Clave InChI |
PGJBGXUEXDLJPM-UHFFFAOYSA-N |
SMILES canónico |
CNC1=C(C=C(C=C1)F)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


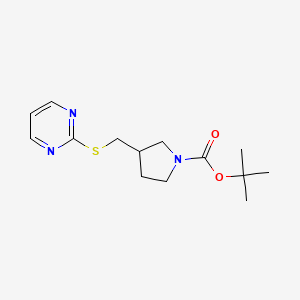
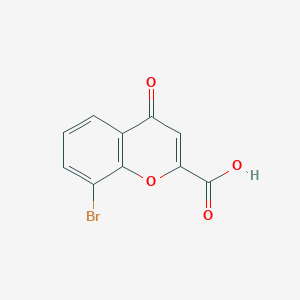

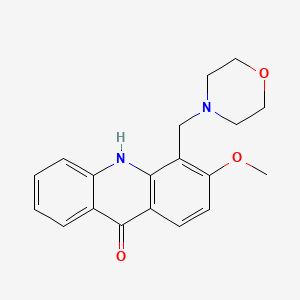
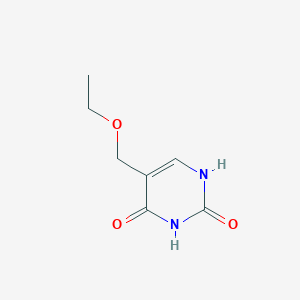


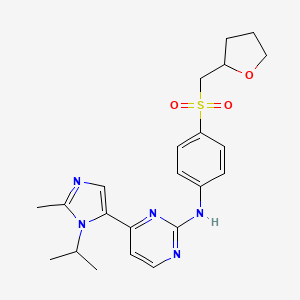
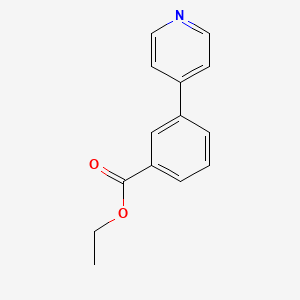
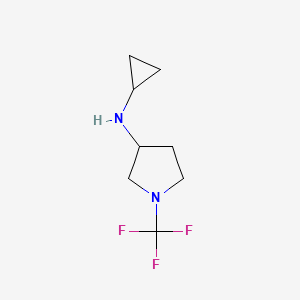

![7-(Bromomethyl)-2-methyl-2-azaspiro[4.4]nonane](/img/structure/B13965642.png)
